An In-depth Technical Guide to 4-(Trifluoromethyl)benzophenone (CAS 728-86-9)
An In-depth Technical Guide to 4-(Trifluoromethyl)benzophenone (CAS 728-86-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)benzophenone (CAS 728-86-9), a versatile ketone intermediate with significant applications in organic synthesis, pharmaceutical development, and materials science. This document consolidates its chemical and physical properties, detailed spectroscopic data, experimental protocols for its synthesis and purification, and explores its role as a key building block in the creation of biologically active molecules and as a photoinitiator in polymerization processes.
Chemical and Physical Properties
4-(Trifluoromethyl)benzophenone, also known as phenyl[4-(trifluoromethyl)phenyl]methanone or 4-benzoylbenzotrifluoride, is a white to light yellow crystalline solid. The presence of the trifluoromethyl group significantly influences its electronic properties, making the carbonyl group more electrophilic compared to unsubstituted benzophenone.
| Property | Value | Reference(s) |
| CAS Number | 728-86-9 | [1] |
| Molecular Formula | C₁₄H₉F₃O | [1] |
| Molecular Weight | 250.22 g/mol | [1] |
| IUPAC Name | Phenyl[4-(trifluoromethyl)phenyl]methanone | [1] |
| Synonyms | 4-Benzoylbenzotrifluoride, p-(Trifluoromethyl)benzophenone | [1] |
| Melting Point | 114-119 °C | |
| Boiling Point | Not specified | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | |
| Appearance | White to light yellow crystalline solid |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-(Trifluoromethyl)benzophenone in CDCl₃ is expected to show signals corresponding to the aromatic protons. The protons on the phenyl ring and the trifluoromethyl-substituted phenyl ring will appear as multiplets in the aromatic region, typically between δ 7.4 and 7.9 ppm. Due to the electron-withdrawing nature of the trifluoromethyl group and the carbonyl group, the protons on the trifluoromethyl-substituted ring, particularly those ortho and meta to the carbonyl group, will be shifted downfield.
Expected Chemical Shifts (in CDCl₃):
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δ 7.8-7.9 ppm (m): Protons on the trifluoromethyl-substituted phenyl ring.
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δ 7.5-7.7 ppm (m): Protons on the unsubstituted phenyl ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon is expected to appear significantly downfield. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.
Expected Chemical Shifts (in CDCl₃):
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δ 195-197 ppm: Carbonyl carbon (C=O).
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δ 120-140 ppm: Aromatic carbons.
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Quartet centered around δ 125 ppm (J ≈ 272 Hz): Trifluoromethyl carbon (-CF₃).[2]
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Quartet centered around δ 134 ppm (J ≈ 33 Hz): Carbon attached to the -CF₃ group.[2]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 4-(Trifluoromethyl)benzophenone will show a prominent molecular ion peak (M⁺) at m/z 250. The fragmentation pattern is expected to involve cleavage at the carbonyl group, leading to characteristic fragment ions.
Expected Fragmentation Pattern:
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m/z 250: Molecular ion [C₁₄H₉F₃O]⁺.
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m/z 173: Loss of the phenyl group [C₇H₄F₃O]⁺.
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m/z 145: Loss of the trifluoromethylphenyl group [C₇H₅O]⁺.
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m/z 105: Phenylcarbonyl cation [C₇H₅O]⁺.
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m/z 77: Phenyl cation [C₆H₅]⁺.
Infrared (IR) Spectroscopy
The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl stretching vibration. The C-F stretching vibrations of the trifluoromethyl group will also be prominent.
Expected Characteristic Peaks (KBr pellet):
-
~1660 cm⁻¹: Strong C=O stretching vibration.
-
~1320 cm⁻¹: Strong C-F stretching vibration.
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~1600, 1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.
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~3060 cm⁻¹: Aromatic C-H stretching vibrations.
Experimental Protocols
Synthesis via Friedel-Crafts Acylation
4-(Trifluoromethyl)benzophenone is commonly synthesized via a Friedel-Crafts acylation reaction between benzoyl chloride and trifluoromethylbenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]
Materials:
-
Trifluoromethylbenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add benzoyl chloride (1.0 equivalent) to the stirred suspension via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, add trifluoromethylbenzene (1.0-1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains controlled.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
graph Synthesis_Workflow {
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rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];
A [label="Suspend AlCl3 in DCM"];
B [label="Add Benzoyl Chloride at 0-5 C"];
C [label="Add Trifluoromethylbenzene"];
D [label="Reaction at RT"];
E [label="Quench with HCl/Ice"];
F [label="Work-up & Extraction"];
G [label="Drying & Concentration"];
H [label="Crude Product"];
A -> B -> C -> D -> E -> F -> G -> H;
}
Caption: Simplified mechanism of Type II photoinitiation by a benzophenone (BP) derivative.
Safety and Handling
4-(Trifluoromethyl)benzophenone is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[1]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
In case of contact:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
4-(Trifluoromethyl)benzophenone is a valuable and versatile chemical intermediate with a range of applications in organic synthesis and materials science. Its unique electronic properties, imparted by the trifluoromethyl group, make it a useful building block for the synthesis of novel compounds with potential biological activity and an effective photoinitiator for polymerization reactions. The information provided in this technical guide serves as a comprehensive resource for researchers and professionals working with this compound.
